4-Ethyl-N-phenethylthiazol-2-amine
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Overview
Description
4-Ethyl-N-phenethylthiazol-2-amine is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their versatile biological activities and are integral in the structure of many biologically active compounds . The thiazole ring, which contains both sulfur and nitrogen atoms, is a significant platform in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-N-phenethylthiazol-2-amine can be achieved through various methods. One common method involves the Hantzsch thiazole synthesis, which is a three-step reaction that occurs at a faster rate with excellent yields under eco-friendly conditions . The reaction typically involves the condensation of α-haloketones with thioamides.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow synthesis and the use of automated reactors to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-N-phenethylthiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring .
Scientific Research Applications
4-Ethyl-N-phenethylthiazol-2-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Ethyl-N-phenethylthiazol-2-amine involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors in biological systems, leading to the activation or inhibition of biochemical pathways . For example, it may inhibit microbial growth by interfering with essential enzymes in the microbial metabolism .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole structure.
Uniqueness
4-Ethyl-N-phenethylthiazol-2-amine is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct biological activities and chemical reactivity compared to other thiazole derivatives .
Properties
Molecular Formula |
C13H16N2S |
---|---|
Molecular Weight |
232.35 g/mol |
IUPAC Name |
4-ethyl-N-(2-phenylethyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C13H16N2S/c1-2-12-10-16-13(15-12)14-9-8-11-6-4-3-5-7-11/h3-7,10H,2,8-9H2,1H3,(H,14,15) |
InChI Key |
VRWAERRYCLHMQV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CSC(=N1)NCCC2=CC=CC=C2 |
Origin of Product |
United States |
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